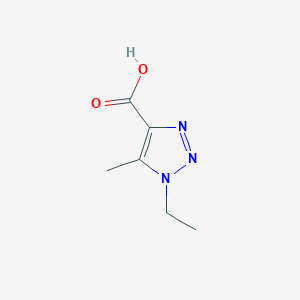

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

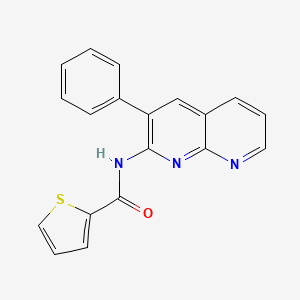

1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-triazole . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives has been accomplished using various methods . One common method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole derivatives is characterized by the presence of a triazole ring containing two carbon and three nitrogen atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to their overall activity .Chemical Reactions Analysis

1H-1,2,3-triazole derivatives undergo various chemical reactions. For instance, they can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . They can also participate in reactions such as the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole derivatives can be determined using various spectroscopic techniques . For example, 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy can be used for characterization .Wissenschaftliche Forschungsanwendungen

2. Synthesis for Triazole-based Scaffolds The compound is valuable for the synthesis of biologically active compounds based on the triazole scaffold. A study explored the use of 5-amino-1,2,3-triazole-4-carboxylic acid for preparing peptidomimetics and other active compounds. The study highlighted the compound's utility in overcoming challenges like the Dimroth rearrangement, demonstrating its importance in chemical synthesis (Ferrini et al., 2015).

Wirkmechanismus

Target of Action

Triazole derivatives are known to interact with a variety of biological targets . For instance, some triazole compounds have been found to inhibit enzymes like xanthine oxidase .

Mode of Action

For example, they can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes .

Biochemical Pathways

For instance, some triazole derivatives have been found to inhibit the synthesis of nucleic acids .

Result of Action

Triazole compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Zukünftige Richtungen

The future directions in the research of 1H-1,2,3-triazole derivatives could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Furthermore, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be a potential area of research .

Biochemische Analyse

Biochemical Properties

Similar triazole derivatives have been shown to interact with enzymes such as carbonic anhydrase-II . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to inhibit xanthine oxidase (XO), a key enzyme involved in purine metabolism . This suggests that 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could potentially influence cell function by modulating enzyme activity.

Molecular Mechanism

Similar compounds have been shown to interact with the active site residues of enzymes such as carbonic anhydrase-II . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules.

Metabolic Pathways

Similar compounds have been shown to inhibit enzymes involved in purine metabolism , suggesting that this compound could potentially interact with enzymes or cofactors in metabolic pathways.

Eigenschaften

IUPAC Name |

1-ethyl-5-methyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-9-4(2)5(6(10)11)7-8-9/h3H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQSFANDGZIVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2864403.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)

![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)

![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)

![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)